4-(Naphthalen-1-ylmethyl)piperazin-2-one
Overview
Description
4-(Naphthalen-1-ylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nerve Growth Factor Potentiation :
- Microwave-assisted synthesis of B-355252, a derivative of 4-(Naphthalen-1-ylmethyl)piperazin-2-one, has been shown to enhance nerve growth factor's ability to stimulate neurite outgrowths in NS-1 cells (Williams et al., 2010).
Tautomeric Equilibrium :
- Studies on compounds similar to this compound show controlled shifts in tautomeric equilibrium upon protonation/deprotonation, which could be significant in molecular spectroscopy and quantum-chemical calculations (Deneva et al., 2013).
Potential Antiamnesic Agents :
- Derivatives of this compound have shown potential as antiamnesic agents (Thamotharan et al., 2003).
Chemosensitizers for Antibiotic Efficacy :
- Imidazolidine-4-one derivatives, including compounds related to this compound, have been evaluated for their ability to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus (Matys et al., 2015).
σ1 Receptor Affinity and Tumor Cell Growth Inhibition :
- Hydroxyethyl substituted piperazines, related to this compound, have been studied for their affinity to σ1 receptors and the ability to inhibit tumor cell growth (Weber et al., 2014).
5-HT(6) Serotonin Receptor Ligands :
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally similar to this compound, have been identified as having high binding affinities for the 5-HT(6) receptor, suggesting potential use in neurological research (Park et al., 2011).
Anticonvulsant Agents :
- Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, which include structures related to this compound, have been explored as potential anticonvulsant agents (Ghareb et al., 2017).
Atypical Antipsychotic Agents :
- (Piperazin-1-yl-phenyl)-arylsulfonamides, similar to this compound, have been identified as having high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating potential use as atypical antipsychotic agents (Park et al., 2010).
Properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-11-17(9-8-16-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOOMIOAFKNMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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